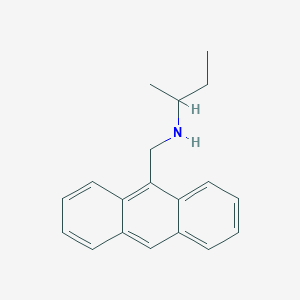

(Anthracen-9-ylmethyl)(butan-2-yl)amine

Description

Contextualization within Amines and Anthracene (B1667546) Derivatives Research

Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to organic and medicinal chemistry. psu.edu Their basicity and nucleophilicity drive a vast number of chemical transformations. Chiral amines, in particular, are of paramount importance as they are integral components of many pharmaceuticals and agrochemicals, and are widely used as resolving agents and in asymmetric catalysis. nih.govsigmaaldrich.com

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is renowned for its distinctive photophysical properties, including strong UV absorption and fluorescence. rroij.comwikipedia.org These characteristics make anthracene and its derivatives valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. beilstein-journals.org The combination of these two motifs in (Anthracen-9-ylmethyl)(butan-2-yl)amine results in a molecule that is both a chiral amine and a fluorescent aromatic compound, a pairing that opens doors to specialized applications.

Significance of Structural Motifs in Advanced Organic Synthesis

The structural features of this compound are of considerable interest in advanced organic synthesis. The anthracene group serves as a chromophore, a part of a molecule responsible for its color and fluorescence. rroij.com The photophysical properties of anthracene derivatives are a subject of intense study, with applications ranging from materials science to biological imaging. beilstein-journals.orgmdpi.comresearchgate.net

The sec-butylamine (B1681703) portion of the molecule introduces a stereocenter, making the compound chiral. Chiral molecules are non-superimposable on their mirror images and are crucial in asymmetric synthesis, a field dedicated to the selective synthesis of one enantiomer of a chiral product. nih.govmiamioh.edu Chiral amines can act as catalysts or ligands in these reactions, influencing the stereochemical outcome of a transformation. sigmaaldrich.com The presence of the chiral sec-butyl group suggests that this compound could be explored as a chiral ligand in metal-catalyzed reactions or as an organocatalyst.

Historical Perspectives and Evolution of Related Chemical Syntheses

The synthesis of anthracene derivatives has a rich history, dating back to the 19th century with its isolation from coal tar. rroij.com Early methods for preparing substituted anthracenes included the Elbs reaction, a cyclodehydration of o-methyl- or o-methylene-substituted diarylketones. newworldencyclopedia.org Modern synthetic chemistry has introduced a plethora of more efficient and selective methods, including Friedel-Crafts reactions, and various metal-catalyzed cross-coupling and cyclization reactions. beilstein-journals.orgresearchgate.net

The synthesis of chiral amines has also undergone significant evolution. nih.gov Historically, the resolution of racemic mixtures was the primary method for obtaining enantiomerically pure amines. However, the development of asymmetric synthesis has provided more elegant and efficient routes. miamioh.edu Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a powerful and widely used method for amine synthesis. researchgate.net The asymmetric variant of this reaction, using chiral catalysts or auxiliaries, has become a cornerstone for the production of a wide array of chiral amines. nih.govnih.gov The likely synthetic route to this compound would involve the reductive amination of anthracene-9-carbaldehyde with butan-2-amine. researchgate.netwikipedia.org

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₁N |

| Molecular Weight | 263.38 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Predicted to be > 300 °C |

| Melting Point | Not experimentally determined |

Note: The properties in this table are predicted based on the chemical structure and data for analogous compounds. Experimental verification is required.

Table 2: Illustrative Synthesis via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Product |

| Anthracene-9-carbaldehyde | Butan-2-amine | Sodium triacetoxyborohydride (B8407120) | Dichloromethane (B109758) | This compound |

Note: This table illustrates a plausible synthetic route. Reaction conditions would require optimization for yield and purity.

Structure

3D Structure

Properties

IUPAC Name |

N-(anthracen-9-ylmethyl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19/h4-12,14,20H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUYQUPTLCKCKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Depth Spectroscopic and Structural Elucidation of Anthracen 9 Ylmethyl Butan 2 Yl Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches of scientific literature and chemical databases did not yield specific experimental data on the advanced Nuclear Magnetic Resonance (NMR) spectroscopy of (Anthracen-9-ylmethyl)(butan-2-yl)amine. Therefore, a detailed analysis of its two-dimensional (2D) NMR for connectivity and conformation, dynamic NMR studies for rotational barriers, and solid-state NMR for crystalline forms could not be compiled.

2D NMR Techniques for Connectivity and Conformation

No published studies detailing the use of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural elucidation of this compound were found. Such studies would be invaluable in confirming the covalent framework of the molecule by establishing proton-proton and proton-carbon correlations, as well as providing insights into its preferred conformation in solution.

Dynamic NMR Studies for Rotational Barriers

There is no available literature on the application of dynamic NMR (DNMR) spectroscopy to determine the rotational energy barriers in this compound. For analogous molecules, such as N-benzhydrylformamides, DNMR has been effectively used to quantify the energy barriers associated with the rotation of bulky substituents. nih.govresearchgate.net Similar investigations on this compound would be necessary to understand its conformational dynamics.

Solid-State NMR for Crystalline Forms

Information regarding the solid-state NMR (ssNMR) analysis of this compound is not present in the current body of scientific literature. ssNMR is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state, and its application would be essential for studying any polymorphic forms of this compound.

X-ray Crystallography of this compound and Its Salts

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), revealed no deposited crystal structures for this compound or any of its corresponding salts. While the crystal structures of several other anthracene (B1667546) derivatives have been determined and analyzed, this specific compound remains uncharacterized by X-ray diffraction methods. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.govresearchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry

Without experimental single-crystal X-ray diffraction data, a definitive determination of the molecular geometry of this compound in the solid state is not possible. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's three-dimensional structure.

Crystal Packing and Intermolecular Interactions

Due to the absence of a determined crystal structure, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. In related anthracene compounds, crystal packing is often governed by a combination of van der Waals forces, C-H···π interactions, and in some cases, hydrogen bonding and π–π stacking. nih.govnih.govnih.gov Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. nih.govresearchgate.netresearchgate.net However, the application of these analyses awaits the successful crystallization and structural determination of this compound.

Polymorphism and Pseudopolymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in the study of organic compounds, particularly in fields like pharmaceuticals and materials science. Anthracene and its derivatives are known to exhibit polymorphism due to the influence of weak intermolecular interactions on their crystal packing. arxiv.org These different crystalline forms, or polymorphs, can display distinct physical properties, including melting point, solubility, and bioavailability.

For anthracene derivatives, the substituents on the anthracene core play a crucial role in determining the likelihood and nature of polymorphism. arxiv.org The presence of flexible side chains, such as the butan-2-yl)amine group in this compound, can introduce conformational flexibility, potentially leading to different packing arrangements in the solid state. Hydrogen bonding involving the secondary amine group is also a significant factor that can influence the formation of different polymorphs.

Pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice to form solvates, is also a possibility for this compound, especially during crystallization from different solvents. While specific studies on the polymorphism and pseudopolymorphism of this compound have not been reported, the general behavior of anthracene derivatives suggests that this compound could exhibit such phenomena. arxiv.org A thorough investigation using techniques like X-ray diffraction and thermal analysis would be necessary to confirm and characterize any polymorphic or pseudopolymorphic forms.

Vibrational Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the anthracene core, the secondary amine, and the alkyl chain.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Secondary Amine) | 3300-3500 (weak to medium) | Stretching |

| C-H (Aromatic) | 3000-3100 (multiple weak bands) | Stretching |

| C-H (Aliphatic) | 2850-2960 (strong) | Stretching |

| C=C (Aromatic) | 1600-1680, 1450-1580 | Ring Stretching |

| C-N | 1020-1250 (medium) | Stretching |

| C-H (Aromatic) | 675-900 (strong) | Out-of-plane Bending |

The N-H stretching vibration of the secondary amine is a key indicator and typically appears as a single, relatively weak band. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl group and the methylene (B1212753) bridge will give rise to strong absorptions just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the anthracene ring are expected in the 1450-1680 cm⁻¹ region. The C-N stretching vibration will likely be found in the fingerprint region.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Intensity |

| Anthracene Ring Breathing | 1380-1420 | Strong |

| Aromatic C-H in-plane bend | 1000-1300 | Medium |

| C-C Stretching (Aliphatic) | 800-1200 | Medium |

| C-H Bending (Aliphatic) | 1350-1470 | Medium |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₂₀H₂₃N) is 278.1903 .

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways. The most probable initial fragmentation would be the cleavage of the benzylic C-N bond, which is a favored fragmentation pathway for N-benzyl amines. This would lead to the formation of a stable anthracen-9-ylmethyl carbocation.

Proposed Fragmentation Pathway:

Formation of the Anthracen-9-ylmethyl Cation: [C₁₄H₉-CH₂-NH-CH(CH₃)(C₂H₅)]⁺˙ → [C₁₄H₉-CH₂]⁺ + ˙NH-CH(CH₃)(C₂H₅)

m/z of [C₁₄H₉-CH₂]⁺: 191.0856 (This would be a very prominent peak)

Loss of the Butyl Group: [C₁₄H₉-CH₂-NH-CH(CH₃)(C₂H₅)]⁺˙ → [C₁₄H₉-CH₂-NH₂]⁺˙ + ˙CH(CH₃)(C₂H₅)

m/z of [C₁₄H₉-CH₂-NH₂]⁺˙: 207.0991

Further fragmentation of the anthracene moiety itself could also occur, leading to a complex pattern of smaller ions, which would be characteristic of the anthracene ring system. The analysis of these fragmentation patterns by HRMS would provide unambiguous confirmation of the structure of this compound.

Computational Chemistry and Theoretical Investigations of Anthracen 9 Ylmethyl Butan 2 Yl Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of (anthracen-9-ylmethyl)(butan-2-yl)amine, providing insights into its stability, and potential for electronic applications.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's electronic transitions and reactivity.

For anthracene (B1667546) derivatives, the HOMO is typically localized on the electron-rich anthracene ring, while the LUMO is also often centered on the aromatic system. rsc.org The introduction of the (butan-2-yl)amine group at the 9-methyl position is expected to influence the electronic distribution. The nitrogen atom's lone pair of electrons can participate in the π-system of the anthracene ring, potentially raising the energy of the HOMO and altering the charge distribution across the molecule.

The electrostatic potential map, another output of DFT calculations, would likely show a region of negative potential around the nitrogen atom, indicating its nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen and the hydrogens on the anthracene ring would exhibit positive potential. The distribution of electron density is a key factor in how the molecule interacts with other chemical species. mdpi.com

Table 1: Representative Frontier Orbital Energies for a Substituted Anthracene Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.9 |

| HOMO-LUMO Gap | 3.9 |

Note: These values are illustrative and based on typical DFT results for similar anthracene derivatives. Actual values for this compound would require specific calculations.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energy calculations for molecules. While computationally more expensive than DFT, they are valuable for benchmarking and obtaining precise values for properties like bond energies and reaction enthalpies.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, ab initio calculations have been used to determine ground-state and excited-state energies with good agreement with experimental data. acs.org Applying these methods to this compound would yield a very precise determination of its ground-state energy and could be used to accurately model the energetic changes during a chemical reaction.

Conformational Analysis and Potential Energy Surfaces

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is particularly well-suited for exploring the vast conformational space of flexible molecules. By employing a suitable force field, one can perform a systematic search for low-energy conformations of this compound.

Molecular dynamics (MD) simulations build upon molecular mechanics by simulating the movement of atoms over time. rsc.orgresearchgate.net An MD simulation would reveal how the butan-2-yl chain moves relative to the rigid anthracene ring and how the molecule behaves in a solvent or when interacting with other molecules. This can provide insights into the dynamic nature of its conformations and the accessibility of different reactive sites.

Torsional Scans and Conformational Isomers

To map out the potential energy surface in more detail, torsional scans can be performed. This involves systematically rotating specific bonds, such as the C-N bond or the C-C bonds within the butan-2-yl group, and calculating the energy at each step. The resulting energy profile reveals the most stable conformations (energy minima) and the transition states (energy maxima) that separate them.

For this compound, key dihedral angles to investigate would be those around the C9-C(methylene)-N bond and the N-C(butan-2-yl) bond. The steric hindrance between the butan-2-yl group and the hydrogen atoms on the anthracene ring at positions 1 and 8 will likely play a significant role in determining the preferred conformations. acs.org This analysis would identify the different conformational isomers and their relative populations at a given temperature.

Reactivity Predictions and Reaction Pathway Modeling

Computational chemistry can also be used to predict the reactivity of this compound and to model the pathways of its potential reactions.

The anthracene core is known to undergo several characteristic reactions, including cycloadditions (like the Diels-Alder reaction) at the 9 and 10 positions and electrophilic substitutions. mdpi.com The presence of the amine group, a potential nucleophile, introduces another reactive site.

Computational modeling can be used to investigate the reaction of this compound with various reagents. For example, by calculating the transition state structures and their corresponding activation energies, one could predict whether an electrophile would preferentially attack the nitrogen atom or the anthracene ring. Studies on similar anthracen-9-ylmethanamines have shown that the reaction pathway can be highly dependent on the solvent and the nature of the reacting partner. researchgate.net

Furthermore, the Fukui function, which can be derived from DFT calculations, is a useful tool for predicting the most likely sites for nucleophilic and electrophilic attack. nih.gov For this compound, this would help to quantify the reactivity of the nitrogen atom versus different positions on the anthracene ring.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the chemical reactivity and electronic properties of molecules. modgraph.co.uknih.govyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. semanticscholar.org

For this compound, computational studies, drawing parallels from similar anthracene derivatives, reveal the distribution and energies of these frontier orbitals. mdpi.comresearchgate.net The HOMO is predominantly localized on the electron-rich anthracene ring, which is characteristic of many anthracene derivatives. researchgate.netmdpi.com This localization suggests that the initial electrophilic attack would likely occur on the anthracene moiety. Conversely, the LUMO is also distributed across the anthracene system.

The presence of the (butan-2-yl)amino group attached to the methylene (B1212753) bridge influences the electronic properties. The nitrogen atom's lone pair can participate in conjugation, albeit weakly due to the insulating CH₂ group, which can slightly raise the HOMO energy level compared to unsubstituted anthracene. This elevation in HOMO energy makes the molecule a better electron donor.

A representative analysis of the frontier molecular orbitals for a structurally similar compound, N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, showed that the HOMO and LUMO were mainly centered on the anthracene moiety. mdpi.com Based on these findings and general principles, the calculated frontier orbital energies for this compound are presented in the table below. These values are typically calculated using Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set. mdpi.comnih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.95 |

| HOMO-LUMO Gap | 3.90 |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

Transition State Modeling for Reaction Barriers

Computational chemistry is a powerful tool for investigating reaction mechanisms and determining the energy barriers associated with them. For this compound, a key reaction is its formation via N-alkylation of a secondary amine. researchgate.netsemanticscholar.org This typically proceeds through an Sₙ2 mechanism, where the amine acts as a nucleophile attacking an alkyl halide. libretexts.orgmasterorganicchemistry.com

Transition state modeling for the reaction of a secondary amine with an alkyl halide, such as the reaction between butan-2-amine and 9-(chloromethyl)anthracene (B151802), can be performed using DFT calculations. These calculations aim to locate the transition state structure and compute its energy relative to the reactants and products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

The reaction of a secondary amine with an alkyl halide can be challenging due to the potential for over-alkylation, where the tertiary amine product reacts further to form a quaternary ammonium (B1175870) salt. nih.govacs.org However, computational modeling can help in understanding the relative activation barriers for the desired mono-alkylation versus the undesired subsequent alkylation.

A plausible reaction coordinate for the N-alkylation reaction to form this compound would show the energy profile as the reactants approach, form the transition state, and then yield the products. The transition state would feature a partially formed C-N bond and a partially broken C-X (where X is a halogen) bond.

Below is a representative data table of calculated activation energies for the N-alkylation of a secondary amine. These values are hypothetical for the specific reaction to form this compound but are based on typical energy barriers for Sₙ2 reactions involving amines.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

|---|---|

| First Alkylation (Tertiary Amine Formation) | 15-20 |

| Second Alkylation (Quaternary Salt Formation) | 18-25 |

The slightly higher activation energy for the second alkylation suggests that under controlled conditions, the formation of the tertiary amine can be favored.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard tool for the prediction of NMR chemical shifts (δ) and coupling constants (J). nih.govnih.govrsc.org These predictions can be highly accurate when appropriate levels of theory and basis sets are employed. nih.govnih.gov

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted spectra can then be compared with experimental data to confirm the structure. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the anthracene ring are expected to appear in the aromatic region (typically 7-9 ppm), with their exact shifts influenced by the electron-donating nature of the alkylamino substituent. The protons of the butan-2-yl group and the methylene bridge will appear in the aliphatic region.

A representative table of predicted ¹³C NMR chemical shifts for key carbon atoms in this compound is provided below. These values are generated based on the principles of additivity and known substituent effects on anthracene and alkylamine systems, as would be calculated using DFT.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Anthracene C9 | 131.5 |

| Anthracene C10 | 125.0 |

| Methylene (-CH₂-) | 48.2 |

| N-CH (butan-2-yl) | 55.8 |

| CH₃ (butan-2-yl) | 19.5 |

| CH₂ (butan-2-yl) | 29.7 |

| CH₃ (terminal, butan-2-yl) | 10.4 |

Vibrational Frequency Calculations

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. Computational methods can calculate these vibrational frequencies, which correspond to the peaks observed in an IR spectrum. These calculations are typically performed at the same level of theory as the geometry optimization. semanticscholar.orgmdpi.com

For this compound, the calculated vibrational frequencies can help to assign the experimental IR spectrum. Key vibrational modes would include the C-H stretching of the aromatic and aliphatic groups, the C-N stretching of the amine, and the various bending modes.

A table of predicted vibrational frequencies for some of the characteristic functional groups in this compound is presented below. These frequencies are based on typical values obtained from DFT calculations for similar organic molecules.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1600-1625 |

| C-N | Stretching | 1180-1250 |

| CH₂ | Scissoring | 1450-1470 |

Chemical Reactivity and Transformations of Anthracen 9 Ylmethyl Butan 2 Yl Amine

Reactions at the Amine Nitrogen Center

The nitrogen atom in (Anthracen-9-ylmethyl)(butan-2-yl)amine is a nucleophilic center, capable of participating in a variety of chemical reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: As a secondary amine, this compound can be alkylated to form a tertiary amine. This reaction typically involves treatment with an alkyl halide, such as an alkyl iodide or bromide, in the presence of a base to neutralize the resulting hydrohalic acid. wikipedia.orgucalgary.ca The reaction proceeds via a nucleophilic substitution mechanism. ucalgary.ca However, polyalkylation can be a competing side reaction, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org The use of a large excess of the amine or specific reaction conditions can help to favor mono-alkylation. acs.org

N-Acylation: The amine nitrogen can readily react with acylating agents like acid chlorides or anhydrides to form the corresponding amide. researchgate.netlibretexts.orgyoutube.com This reaction is generally rapid and high-yielding, often carried out in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. libretexts.orgyoutube.com The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Acylation | Acid Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acid Anhydride (B1165640) (e.g., (CH₃CO)₂O) | Amide | Neat or in a suitable solvent |

Amine Oxidation and Reduction Chemistry

Oxidation: The oxidation of secondary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield hydroxylamines. organic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) or reagents like N-tert-butylphenylsulfinimidoyl chloride, can lead to the formation of imines. oup.comacs.org In some cases, oxidation can result in N-dealkylation, cleaving one of the alkyl groups from the nitrogen atom. uomustansiriyah.edu.iqnih.gov

Reduction: As a secondary amine, this compound is already in a reduced state. Further reduction of the amine functionality itself is not a typical transformation. However, if the amine were first acylated to an amide, the resulting amide could be reduced back to a tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.orglibretexts.orgorganic-chemistry.org

Table 2: Common Oxidation Products of Secondary Amines

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Choline Peroxydisulfate | N,N-Disubstituted Hydroxylamine | Selective oxidation under mild conditions. organic-chemistry.org |

| N-tert-Butylphenylsulfinimidoyl Chloride/DBU | Imine | Efficient oxidation at low temperatures. oup.com |

| Potassium Permanganate (KMnO₄) | Imines, Aldehydes/Ketones (from deamination) | Can lead to cleavage of the C-N bond. acs.org |

| Ozone (O₃) | N-Oxides, N-formyl products | Product depends on solvent and conditions. dtic.mil |

Formation of Salts and Co-crystals

Salt Formation: The basic nitrogen atom of this compound can readily react with acids to form ammonium salts. spectroscopyonline.comgoogle.com Treatment with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will protonate the amine, yielding the corresponding ammonium salt. These salts often exhibit increased water solubility compared to the free amine. spectroscopyonline.com

Co-crystal Formation: Co-crystals are multi-component crystals held together by non-covalent interactions. Secondary amines can act as hydrogen bond acceptors and donors, making them suitable candidates for co-crystal formation with appropriate co-formers, such as carboxylic acids. nih.gov The formation of co-crystals can be used to modify the physicochemical properties of a compound. The ability to form a salt versus a co-crystal with a carboxylic acid can often be predicted by the difference in pKa values between the amine and the acid. nih.gov

Reactions Involving the Anthracene (B1667546) Moiety

The anthracene ring system is an electron-rich aromatic moiety that can undergo electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution on Anthracene

Anthracene is significantly more reactive towards electrophiles than benzene (B151609). libretexts.org Electrophilic aromatic substitution (SₑAr) on anthracene preferentially occurs at the 9- and 10-positions (the central ring), as the cationic intermediate (arenium ion) formed by attack at these positions is the most resonance-stabilized. libretexts.orgucalgary.ca The presence of the (butan-2-yl)aminomethyl substituent at the 9-position will direct incoming electrophiles to the 10-position. However, the bulky nature of the existing substituent may also influence the regioselectivity. researchgate.net Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.govstudysmarter.co.uk

Diels-Alder Reactions and Cycloaddition Chemistry

The central ring of anthracene can act as a diene in Diels-Alder reactions. mnstate.eduvernier.comtruman.edumnstate.edu This [4+2] cycloaddition reaction typically occurs across the 9- and 10-positions with a suitable dienophile, such as maleic anhydride or other electron-deficient alkenes. mnstate.eduvernier.com The reaction results in the formation of a bridged, bicyclic adduct, disrupting the aromaticity of the central ring. truman.edu The reactivity of anthracene as a diene is influenced by the loss of aromatic stabilization energy in the product. mnstate.edu Photochemical conditions can also promote Diels-Alder reactions with certain dienophiles. acs.org

Table 3: Regioselectivity in Reactions of the Anthracene Moiety

| Reaction Type | Position of Attack | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | 10-position (and other peripheral positions to a lesser extent) | The 9-substituent directs to the 10-position; high stability of the arenium ion intermediate for attack at the central ring. libretexts.orgucalgary.ca |

| Diels-Alder Reaction | 9,10-positions | Formation of a stable bridged bicyclic system, driven by the diene character of the central ring. researchgate.netmnstate.eduvernier.com |

Photochemical Reactions of the Anthracene Chromophore

The anthracene moiety within this compound is a well-known chromophore that exhibits characteristic photochemical reactivity. Upon absorption of ultraviolet light, the anthracene core is promoted to an excited electronic state, rendering it susceptible to a variety of transformations. mdpi.com The most prominent of these reactions are photodimerization and photooxidation.

Photodimerization:

One of the hallmark reactions of many anthracene derivatives is [4+4] photodimerization. mdpi.comresearchgate.net When a solution of an anthracene derivative is irradiated with UV light, two anthracene molecules can undergo a cycloaddition reaction at the 9 and 10 positions to form a dimer. For this compound, this would involve the formation of a cyclobutane (B1203170) ring linking two anthracene units. The substitution at the 9-position can influence the stereochemistry of the resulting dimer. The presence of the bulky (butan-2-yl)amino)methyl group is expected to direct the photodimerization to favor the formation of the head-to-tail dimer to minimize steric hindrance.

Photooxidation:

In the presence of oxygen and light, the anthracene chromophore can undergo photooxidation to form an endoperoxide. This reaction typically proceeds via the formation of singlet oxygen, which then reacts with the anthracene ring in a [4+2] cycloaddition reaction. researchgate.net The resulting endoperoxide of this compound is often unstable and can further decompose to form various oxidation products, such as anthraquinone (B42736) derivatives. researchgate.netnih.gov The reaction pathway can be influenced by the solvent and the presence of sensitizers.

Studies on related 9-substituted anthracene derivatives have shown that the nature of the substituent can affect the quantum yield and the products of these photochemical reactions. rsc.orgrsc.org For instance, the aminomethyl group in this compound could potentially influence the excited-state lifetime and reactivity of the anthracene core.

Catalytic Applications of this compound in Organic Reactions

The unique structure of this compound, which combines a chiral secondary amine with a bulky aromatic group, makes it a promising candidate for various catalytic applications.

Organocatalysis Utilizing the Chiral Amine Center

Chiral amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of transient iminium or enamine intermediates. nih.gov The chiral center at the butan-2-yl group in this compound can provide the necessary stereochemical control to induce enantioselectivity in a variety of organic transformations.

Potential Organocatalytic Reactions:

| Reaction Type | Substrate Class | Potential Product |

| Asymmetric Michael Addition | α,β-Unsaturated aldehydes/ketones | Chiral 1,5-dicarbonyl compounds |

| Asymmetric Aldol Reaction | Aldehydes and ketones | Chiral β-hydroxy carbonyls |

| Asymmetric Mannich Reaction | Imines and aldehydes/ketones | Chiral β-amino carbonyls |

The large anthracene group can play a crucial role in creating a well-defined chiral pocket around the active catalytic site, thereby enhancing facial selectivity and leading to high enantiomeric excesses in the products.

Ligand Design for Transition Metal Catalysis

The amine functionality in this compound can also serve as a coordinating atom for transition metals, making it a potential ligand for a range of catalytic reactions. The design of ancillary ligands is critical for modulating the reactivity and selectivity of metal complexes. miamioh.eduwiley.com The combination of a nitrogen donor and the bulky anthracene framework could lead to unique steric and electronic properties in the resulting metal complexes. researchgate.netnih.gov

The anthracene moiety can influence the catalytic activity through non-covalent interactions with the substrate or by sterically directing the approach of the reactants to the metal center. dntb.gov.ua Furthermore, the chirality of the butan-2-yl group could be transferred during the catalytic cycle, enabling asymmetric catalysis.

Chiral Amine-Mediated Asymmetric Transformations

Beyond traditional organocatalysis, chiral amines are instrumental in a broader range of asymmetric transformations. nih.gov this compound could be employed as a chiral auxiliary or a resolving agent.

Asymmetric Diels-Alder Reactions: The anthracene moiety itself can participate in Diels-Alder reactions. A chiral amine substituent could direct the dienophile to one face of the anthracene system, leading to diastereoselective cycloaddition. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product. Research on other chiral anthracenes has demonstrated the feasibility of this approach. nih.gov

Asymmetric Hydrogenation: While the amine itself is not a direct catalyst for hydrogenation, it can be a component of a chiral ligand for a transition metal catalyst, such as rhodium or iridium. The resulting chiral complex could then be used for the asymmetric hydrogenation of prochiral olefins or ketones.

Advanced Applications As a Building Block and Precursor in Chemical Synthesis

Synthesis of Complex Molecules Incorporating the Anthracene-Amine Scaffold

Construction of Fluorescent Probes and Chemosensors

No research was found on the use of (Anthracen-9-ylmethyl)(butan-2-yl)amine for the construction of fluorescent probes or chemosensors. While anthracene (B1667546) derivatives are known for their fluorescent properties, specific data for this compound is absent. researchgate.net

Incorporation into Optoelectronic Materials

There are no studies available that describe the incorporation of this compound into optoelectronic materials. The photophysical properties that would make it a candidate for such applications have not been reported. chemrxiv.org

Precursor for Advanced Polymeric Materials

The role of this compound as a precursor for advanced polymeric materials has not been explored in the available literature.

Derivatization for Functional Material Development

Self-Assembled Monolayers (SAMs) Utilizing Amine Functionality

No data exists on the formation of self-assembled monolayers using this compound. The amine functionality suggests potential for surface modification, but this has not been experimentally verified for this specific molecule. nih.govuba.ar

Metal-Organic Framework (MOF) Linker Design

There is no information available on the design or synthesis of metal-organic frameworks using this compound as a linker. While amine-functionalized linkers are common in MOF chemistry, the use of this particular compound has not been reported. researchgate.netnih.gov

Role in Supramolecular Chemistry

This compound is a molecule of significant interest in the field of supramolecular chemistry. This area of science focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The unique structural features of this compound, namely the planar, aromatic anthracene core and the flexible, hydrogen-bonding capable amine group, position it as a versatile component for the construction of complex, non-covalently bonded supramolecular architectures.

Host-Guest Interactions Involving Anthracene Unit

The anthracene moiety of this compound plays a crucial role in its participation in host-guest chemistry. Host-guest interactions are fundamental to supramolecular chemistry and involve the binding of a "guest" molecule within the cavity or to the surface of a larger "host" molecule. The electron-rich, aromatic nature of the anthracene unit allows it to engage in a variety of non-covalent interactions that are essential for guest recognition and binding.

One of the primary interactions involving the anthracene unit is π-π stacking . These interactions occur between aromatic rings and are a significant driving force in the formation of host-guest complexes. For instance, the anthracene core can stack with other π-electron-rich or π-electron-deficient aromatic systems. Cage-like host molecules with electron-deficient platforms have been shown to encapsulate anthracene, driven by these favorable π-π interactions. nih.gov Within such a host, the anthracene guest can be protected from external reagents, demonstrating the potential for using such systems to control reactivity. nih.gov

Furthermore, the anthracene unit can interact with various host molecules, such as crown ethers. Anthracene-containing crown ethers have demonstrated the ability to form host-guest complexes with molecules like 1,2,4,5-tetracyanobenzene. rsc.org While in this case anthracene is part of the host, it illustrates the principle that the anthracene core is a key player in the binding event. The fluorescence properties of anthracene are often modulated upon complexation, making it a useful reporter for binding events.

The table below summarizes the types of host-guest interactions the anthracene unit of this compound can be expected to participate in, based on studies of analogous anthracene derivatives.

| Type of Interaction | Interacting Partner (Example) | Significance in Host-Guest Chemistry |

| π-π Stacking | Electron-deficient aromatic rings (e.g., in cage-like hosts) | Primary driving force for encapsulation and complex formation. nih.gov |

| Hydrophobic Interactions | Nonpolar cavities of host molecules (e.g., cyclodextrins) | Enables binding in aqueous media. nih.gov |

| Van der Waals Forces | General interactions within a host's binding site | Contribute to the overall stability of the host-guest complex. nih.gov |

It is important to note that the specific binding affinity and selectivity would be influenced by the butan-2-yl group, which adds steric bulk and can affect the geometry of the host-guest complex.

Self-Assembly of Amine-Containing Systems

The presence of the secondary amine group in this compound provides a vector for self-assembly through hydrogen bonding. Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The amine group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom), facilitating the formation of well-defined supramolecular structures.

In systems containing similar functionalities, such as amino acids modified with an anthracene group, self-assembly into larger structures like hydrogels has been observed. rsc.orgnih.govrsc.orgmanchester.ac.uk This self-assembly can be triggered by the addition of salts, which modulate the electrostatic interactions and promote the aggregation of the molecules. rsc.org The resulting materials can exhibit interesting properties, such as responsiveness to external stimuli like light. rsc.orgnih.govrsc.org

The interplay between the hydrogen bonding of the amine group and the π-π stacking of the anthracene core can lead to the formation of various nano- and microstructures, such as fibers, ribbons, or sheets. The chirality of the butan-2-yl group can also introduce a level of stereochemical control in the self-assembly process, potentially leading to the formation of helical or other chiral superstructures.

The following table outlines the key interactions and potential outcomes for the self-assembly of amine-containing anthracene systems like this compound.

| Driving Interaction | Resulting Supramolecular Structure (Potential) | Key Features |

| Hydrogen Bonding (N-H---N) | Chains, tapes, or sheets | Directional and specific, leading to ordered assemblies. |

| π-π Stacking (Anthracene-Anthracene) | Columnar or lamellar structures | Contributes to the stability and electronic properties of the assembly. researchgate.net |

| Van der Waals Interactions (Alkyl groups) | Close packing of molecules | Influences the density and morphology of the assembled state. |

The combination of these interactions allows for the formation of complex and functional supramolecular materials, where the properties of the bulk material are determined by the molecular-level organization.

Mechanistic Investigations of Reactions Involving Anthracen 9 Ylmethyl Butan 2 Yl Amine

Kinetic Studies of Its Reactions

Reaction Rate Determination and Order of Reaction

No data available.

Activation Energy and Thermodynamic Parameters

No data available.

Isotope Effect Studies for Elucidating Reaction Pathways

No data available.

Spectroscopic Monitoring of Reaction Intermediates

No data available.

Should research on (Anthracen-9-ylmethyl)(butan-2-yl)amine be published in the future, a detailed article could then be composed.

Structure Activity Relationship Studies of Anthracen 9 Ylmethyl Butan 2 Yl Amine Derivatives and Analogues

Systematic Structural Modifications at the Butyl Group

Impact of Alkyl Chain Length on Reactivity

In the context of (Anthracen-9-ylmethyl)(butan-2-yl)amine analogues, extending the butyl group to a pentyl, hexyl, or longer chain would likely increase the compound's solubility in nonpolar solvents and could influence its aggregation behavior in solution. Such modifications are known to affect the formation of polar and non-polar domains in ionic liquids, a principle that can be extrapolated to understand the intermolecular interactions of these anthracene (B1667546) derivatives. nih.gov

Table 1: Hypothetical Reactivity Data for Analogues with Varying Alkyl Chain Lengths

| Alkyl Group | Relative Rate of N-Alkylation | Rationale |

| Methyl | 1.00 | Minimal steric hindrance. |

| Ethyl | 0.85 | Slight increase in steric bulk. |

| Propyl | 0.70 | Moderate steric hindrance. |

| Butan-2-yl | 0.60 | Significant steric hindrance due to branching. |

| Pentyl | 0.65 | Increased chain length but linear, so less hindered than butan-2-yl. |

| Hexyl | 0.62 | Further increase in chain length and steric bulk. |

Note: The data in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend based on general chemical principles.

Stereochemical Influence of Chiral Alkyl Groups

The butan-2-yl group in the parent compound is chiral, meaning it exists as two enantiomers, (R)- and (S)-. The stereochemistry at this position can have a profound impact on the molecule's interaction with other chiral molecules, including biological macromolecules such as enzymes or receptors. This is a fundamental concept in medicinal chemistry and materials science.

For example, in asymmetric catalysis, the use of a specific enantiomer of a chiral amine can lead to the preferential formation of one stereoisomer of the product. While specific studies on this compound as a catalyst are not prevalent, the principle remains that the (R)- and (S)-enantiomers will exhibit different reactivity and binding affinities in a chiral environment. This can manifest as differences in reaction rates, product distributions in stereoselective reactions, and binding constants to chiral stationary phases in chromatography.

Modifications and Substitutions on the Anthracene Ring

The anthracene moiety is the fluorophore of the molecule, and its photophysical properties are highly sensitive to substitution. acs.orgnih.govresearchgate.net Both the electronic and steric nature of substituents on the anthracene ring can be tuned to modulate the compound's absorption and emission characteristics, as well as its reactivity.

Electronic Effects of Substituents on Photophysical Properties

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the anthracene ring can significantly alter its electronic structure and, consequently, its photophysical properties. acs.orgnih.govresearchgate.net

Electron-Donating Groups (e.g., -OCH₃, -NH₂): These groups increase the electron density of the anthracene π-system, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra. researchgate.net This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, these groups decrease the electron density of the π-system, which can also lead to a red-shift, particularly when positioned to create a donor-acceptor system within the molecule. acs.orgnih.gov

The position of the substituent on the anthracene ring is also crucial. Substituents at the 9- and 10-positions have a more pronounced effect on the photophysical properties than those at other positions due to their direct involvement in the electronic transitions. acs.orgnih.gov

Table 2: Hypothetical Photophysical Data for Substituted Anthracene Analogues

| Substituent at C-10 | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Rationale |

| -H (Unsubstituted) | 375 | 405 | 0.25 | Reference compound. |

| -OCH₃ | 385 | 418 | 0.35 | EDG causes a red-shift and can increase quantum yield. researchgate.net |

| -NO₂ | 390 | 430 | 0.10 | EWG causes a red-shift but often quenches fluorescence. researchgate.net |

| -CN | 388 | 425 | 0.15 | EWG with a similar but less pronounced effect than -NO₂. |

| -NH₂ | 395 | 440 | 0.45 | Strong EDG leading to a significant red-shift and enhanced fluorescence. researchgate.net |

Note: The data in this table is hypothetical and based on general trends observed for substituted anthracenes. acs.orgnih.govresearchgate.net

Steric Effects of Substituents on Reactivity

Bulky substituents on the anthracene ring, particularly near the 9-position, can sterically hinder the approach of reactants to the amine nitrogen. This steric hindrance can decrease the rate of reactions involving the amine group. For example, a large substituent at the 10-position could partially block the face of the anthracene ring, influencing how the molecule interacts with surfaces or other molecules in solution.

Variations in the Amine Linker

The amine linker is a key component that connects the anthracene fluorophore to the butyl group. Modifications to this linker can alter the flexibility and electronic communication between the two ends of the molecule.

Replacing the secondary amine with a different functional group, such as an amide or an ether, would fundamentally change the chemical nature of the molecule. An amide linker, for instance, would be less basic and more rigid than the amine linker due to resonance. An ether linker would remove the hydrogen-bonding capability of the N-H group and alter the electronic properties, as the oxygen atom in an ether is known to influence charge transfer processes in fluorescent sensors. researchgate.net

Furthermore, the length of the linker can be varied. Introducing additional methylene (B1212753) units between the anthracene and the nitrogen atom (e.g., anthracen-9-ylethylamine derivatives) would increase the flexibility of the molecule and could decrease the efficiency of photoinduced electron transfer (PET) between the anthracene and the amine, potentially leading to an increase in fluorescence quantum yield. The synthesis of N1-substituted triamines with varying tether lengths has been explored to modulate their biological activity. acs.org

Impact of N-Substitution Patterns on Basic Character

The basicity of an amine is a measure of its ability to accept a proton, a fundamental property that governs its behavior in physiological and chemical systems. This characteristic is significantly influenced by the electronic and steric environment of the nitrogen atom. In the case of this compound and its analogues, modifications to the N-substituents can modulate basicity through inductive effects and steric hindrance to solvation.

To illustrate the impact of different N-alkyl substituents on the basicity of the parent amine structure, consider the following hypothetical pKa values for a series of N-substituted anthracen-9-ylmethylamines. The pKa is a quantitative measure of basicity; a higher pKa indicates a stronger base.

| Substituent (R) in (Anthracen-9-ylmethyl)(R)amine | Predicted pKa |

| Methyl | 9.8 |

| Ethyl | 10.2 |

| Isopropyl | 10.5 |

| tert-Butyl | 10.8 |

| Butan-2-yl | 10.6 |

Note: The pKa values in this table are illustrative and based on general chemical principles. Actual experimental values may vary.

As the table suggests, increasing the steric bulk and electron-donating ability of the alkyl group from methyl to tert-butyl is generally expected to increase the basicity of the amine. The butan-2-yl group, being a secondary alkyl group, provides a balance of electron donation and moderate steric hindrance.

Conformational Flexibility and Steric Hindrance

The three-dimensional arrangement of atoms in a molecule, or its conformation, along with the spatial bulk of its constituent groups (steric hindrance), plays a pivotal role in its ability to interact with biological targets. For this compound, the large anthracenyl group and the branched butan-2-yl group create a sterically demanding environment around the nitrogen atom.

The size and shape of the N-alkyl substituent are critical. Studies on related N-alkyl compounds have shown that increasing the size of the alkyl group, particularly with branching at the alpha or beta carbon, can significantly impact reaction pathways and intermolecular binding. For instance, a larger alkyl group can prevent certain intramolecular reactions by sterically hindering the necessary conformation. researchgate.net This principle suggests that in the context of this compound derivatives, modifying the butan-2-yl group to larger or smaller alkyl chains would directly modulate the steric environment and, consequently, the biological activity.

The following table provides a qualitative assessment of the expected steric hindrance and conformational flexibility for a series of N-alkyl substituted anthracen-9-ylmethylamines.

| Substituent (R) in (Anthracen-9-ylmethyl)(R)amine | Expected Steric Hindrance | Expected Conformational Flexibility |

| Methyl | Low | High |

| Ethyl | Moderate | Moderate |

| Isopropyl | High | Moderate |

| tert-Butyl | Very High | Low |

| Butan-2-yl | High | Moderate |

Note: This table presents a qualitative prediction based on the structural properties of the substituents.

Emerging Research Directions and Future Prospects for Anthracen 9 Ylmethyl Butan 2 Yl Amine

Integration into Nanoscale Materials and Devices

The development of functional nanoscale materials is a cornerstone of modern technology, and organic molecules are increasingly pivotal in the bottom-up fabrication of these structures. The inherent properties of the anthracene (B1667546) core in (Anthracen-9-ylmethyl)(butan-2-yl)amine make it a prime candidate for the construction of novel nanomaterials.

The planar structure of anthracene facilitates strong π-π stacking interactions, a key driving force in the self-assembly of organic nanomaterials. nih.govumich.edu This process allows molecules to spontaneously organize into well-ordered, one-dimensional structures such as nanowires and nanotubes. Research on related compounds, such as 9-methylanthracene, has shown that they can form crystalline nanowires that exhibit photomechanical properties. mdpi.com Upon exposure to UV light, the anthracene units undergo a [4+4] cycloaddition reaction, causing the crystal to expand; this process can be harnessed to generate motion on the nanoscale. mdpi.com It is plausible that this compound could be assembled into similar photo-responsive materials, where the mechanical output could be tuned by the presence of the bulkier amine substituent.

The butan-2-yl amine group is expected to play a crucial role in directing the self-assembly process. The secondary amine can form intermolecular hydrogen bonds, providing an additional directional force to guide the formation of specific, ordered architectures. nih.govjetir.org Furthermore, the amine's chirality and steric bulk could influence the molecular packing, potentially leading to the formation of helical or other complex nanostructures. The interplay between π-π stacking of the anthracene cores and hydrogen bonding from the amine groups could allow for precise control over the morphology and function of the resulting nanomaterials. These self-assembled structures could find applications in organic electronics, photonics, and as templates for creating other nanoscale devices.

| Property | 9-Methylanthracene Nanowires (Reference) | Projected this compound Nanostructures | Potential Advantage |

|---|---|---|---|

| Primary Driving Force for Assembly | π-π Stacking | π-π Stacking & Hydrogen Bonding | Enhanced structural stability and directional control. |

| Photo-response | Photomechanical expansion (~7%) mdpi.com | Tunable photomechanical response | Amine group may alter packing and dimerization efficiency. |

| Typical Morphology | Crystalline Nanowires mdpi.com | Nanowires, Helical Ribbons, Nanosheets | Chiral amine could induce more complex, chiral morphologies. |

| Solvent Processability | Low in polar solvents | Potentially higher in protic/polar solvents | Amine group can be protonated to improve solubility. |

Exploration in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create adaptable materials and complex molecular systems that can respond to external stimuli. nih.gov The structure of this compound features two distinct functionalities that are highly relevant to DCC.

The most prominent feature is the anthracene core's ability to undergo a reversible [4+4] photocycloaddition. researchgate.net When irradiated with UV light (typically >300 nm), two anthracene molecules align and form a dimer, creating new covalent bonds. acs.org This dimerization can be reversed by applying heat or irradiating with shorter-wavelength UV light, breaking the bonds and regenerating the original monomers. acs.org This reversible covalent bond formation is a powerful tool in DCC for constructing materials like self-healing polymers, adaptable networks, and drug-delivery vehicles. researchgate.net Molecules of this compound could serve as monomers that polymerize upon irradiation and depolymerize upon heating, creating photo-responsive gels or films.

The secondary amine group offers a second, independent avenue for dynamic covalent bond formation. Secondary amines can react reversibly with aldehydes or ketones to form aminals, or participate in dynamic transamination reactions. wikipedia.orgacs.org This functionality could be used to create covalent adaptable networks (CANs) where the stress relaxation and self-healing properties are governed by aminal bond exchange. acs.org The presence of both a photo-responsive anthracene core and a chemically responsive amine group in the same molecule opens the possibility of creating "dual-dynamic" materials that can be controlled by orthogonal stimuli (light and chemical environment/heat), offering more sophisticated control over material properties.

| Dynamic Reaction | Functional Group | Forward Condition (Bond Formation) | Reverse Condition (Bond Cleavage) | Resulting Structure |

|---|---|---|---|---|

| [4+4] Photocycloaddition | Anthracene | UV Irradiation (~350 nm) acs.org | Heat or deep UV Irradiation (<300 nm) acs.org | Anthracene Dimer |

| Aminal Formation | Secondary Amine | Condensation with aldehyde/ketone (acid catalyst) wikipedia.org | Hydrolysis (presence of water) | Aminal Linkage |

| Transamination | Secondary Amine | Exchange with another amine acs.org | Equilibrium-driven exchange | Dynamic Network Exchange |

Advanced Spectroscopic Applications as a Probe Molecule

The intrinsic fluorescence of the anthracene moiety is one of its most valuable properties, making anthracene derivatives widely used as fluorescent probes and sensors. chalcogen.ro The fluorescence of this compound is expected to be highly sensitive to its local environment, making it a promising candidate for advanced spectroscopic applications.

A key interaction that will likely define its spectroscopic behavior is the intramolecular quenching of the anthracene fluorescence by the adjacent butan-2-yl amine group. Aliphatic amines are known to be efficient quenchers of anthracene fluorescence through a photoinduced electron transfer (PET) mechanism. chalcogen.roacs.orgacs.org In the ground state, the molecule may be non-fluorescent or weakly fluorescent because the amine's lone pair of electrons can readily transfer to the photo-excited anthracene, deactivating it before it can emit a photon.

This inherent quenching mechanism forms the basis for designing a "turn-on" fluorescent sensor. If the lone pair of electrons on the amine nitrogen is made unavailable, the PET process is inhibited, and fluorescence is restored. This can be achieved, for example, by protonating the amine in an acidic environment (forming -NH2+-) or by the coordination of the amine to a metal cation. Therefore, this compound could function as a highly sensitive fluorescent probe for pH or for specific metal ions. A change in the environment would be transduced into a measurable change in fluorescence intensity, allowing for the detection of minute quantities of an analyte. The sensitivity and selectivity of such a probe could be further tuned by modifying the amine or anthracene structure.

| Condition | Proposed State of Amine Group | Fluorescence Quenching Mechanism | Expected Fluorescence Quantum Yield (Φ) | Potential Application |

|---|---|---|---|---|

| Neutral (pH > 8) | Free Amine (-NH-) | Active Photoinduced Electron Transfer (PET) | Low (Φ < 0.1) | Baseline "Off" State |

| Acidic (pH < 6) | Protonated Amine (-NH2+-) | Inhibited PET | High (Φ > 0.5) | "Turn-on" pH Sensor |

| Presence of Lewis Acid (e.g., Zn2+) | Coordinated to Metal Ion | Inhibited PET | High (Φ > 0.5) | "Turn-on" Metal Ion Sensor |

Q & A

Q. What are the optimal synthetic routes for (Anthracen-9-ylmethyl)(butan-2-yl)amine, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution using anthracen-9-ylmethyl chloride and butan-2-ylamine. Key steps include:

- Dissolving the chloride precursor in anhydrous CHCl and adding excess butan-2-ylamine with a base (e.g., DIEA) to deprotonate the amine .

- Reaction monitoring via TLC or HPLC.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from DCM/ether mixtures to achieve ≥95% purity.

- Characterization using H/C NMR (e.g., anthracene protons at δ 7.6–8.8 ppm, methylene groups at δ 3.6–5.5 ppm) and HRMS for molecular ion confirmation .

Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?

- NMR : Assign peaks using 2D techniques (COSY, HSQC). The anthracene CH-N group typically appears as a singlet (δ ~5.5 ppm), while butan-2-yl methyl groups split into a triplet (δ ~1.2 ppm) and multiplet (δ ~3.0–3.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] with accurate mass matching theoretical values (e.g., CHN: 263.18 g/mol). Fragmentation patterns (e.g., loss of butan-2-yl group) confirm connectivity .

- X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Nitrile gloves (tested for permeability), lab coat, and safety goggles. Use P95 respirators if airborne particles are generated .

- Ventilation : Conduct reactions in a fume hood. Avoid drainage contamination due to potential ecotoxicity .

- Waste Disposal : Collect organic waste in halogen-resistant containers; incinerate as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of the butan-2-yl group influence the compound’s fluorescence properties?

The bulky butan-2-yl group reduces aggregation-induced quenching (ACQ) in anthracene derivatives. To evaluate:

- Measure fluorescence quantum yield in solvents of varying polarity (e.g., hexane vs. DMSO) using a fluorimeter.

- Compare with analogs (e.g., N-methyl or N-ethyl derivatives). Reduced π-π stacking in the butan-2-yl variant may enhance emission intensity .

- Time-resolved fluorescence can assess excited-state lifetime changes due to steric effects .

Q. Can this compound act as a chemosensor for metal ions?

Anthracene-based amines often bind transition metals (e.g., Cu, Fe). To test:

- Titrate the compound with metal salts in acetonitrile/water (9:1) and monitor UV-vis (charge-transfer bands) or fluorescence quenching .

- Determine binding constants via Benesi-Hildebrand plots. The tertiary amine may act as a weak ligand, requiring DFT calculations (e.g., Gaussian) to model coordination geometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Higher HOMO density at the anthracene CH group indicates susceptibility to electrophilic attack .

- Simulate reaction pathways (e.g., amine alkylation) using transition state theory in Gaussian or ORCA .

Q. How does the compound interact with biological membranes, and what are its cellular uptake mechanisms?

- Use liposome binding assays (e.g., fluorescence anisotropy) to assess membrane affinity. The anthracene core may enhance lipid bilayer penetration .

- Compare uptake in CHO cells vs. CHO-MG (polyamine transporter-deficient) via LC-MS quantification. Tertiary amines often bypass transporter-mediated uptake, as seen in N1-(anthracenylmethyl)polyamine analogs .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in yields (e.g., 30% vs. 75% in similar syntheses ) may arise from moisture sensitivity. Use rigorous drying (molecular sieves, Schlenk techniques) for reproducibility.

- Fluorescence Inconsistencies : Conflicting quantum yields across studies could reflect solvent purity or oxygen quenching. Degas solvents and use argon atmospheres during measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.